![molecular formula C9H9BO5 B13979290 (1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of benzo[c][1,2]oxaborole, which is known for its strong Lewis acidic center due to the presence of boron. The compound’s structure includes a cyclic hemiester moiety combined with a free hydroxyl group, making it more acidic than arylboronic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenediol and carboxylate.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of benzenediol and carboxylate compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid has several scientific research applications:
Industry: Its strong Lewis acidic center makes it useful in various industrial catalytic processes.
作用機序
The mechanism of action of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid involves the inhibition of leucyl-tRNA synthetase (LeuRS) via the oxaborole tRNA-trapping (OBORT) mechanism . The boron atom in the compound bonds to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNA Leu, effectively trapping the tRNA and inhibiting protein synthesis in mycobacteria .
類似化合物との比較
Similar Compounds
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is unique due to its specific structure that combines a cyclic hemiester moiety with a free hydroxyl group, making it more acidic than other arylboronic acids. This unique structure contributes to its strong Lewis acidic properties and its potential as a selective inhibitor of mycobacterial leucyl-tRNA synthetase .
特性
分子式 |
C9H9BO5 |
|---|---|
分子量 |
207.98 g/mol |
IUPAC名 |
2-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11,14H,4H2,(H,12,13) |
InChIキー |
YDZKCKRDYKEGRP-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


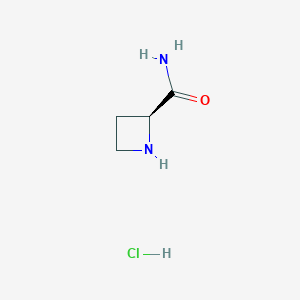
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)

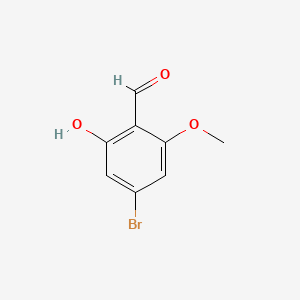

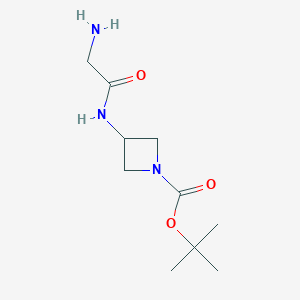

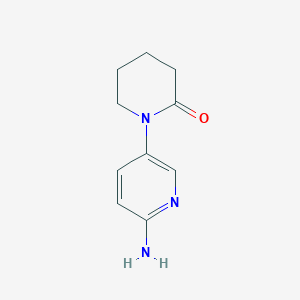
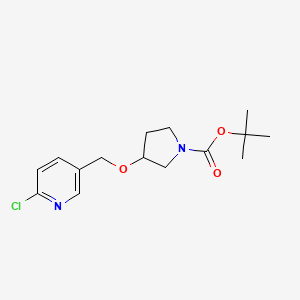
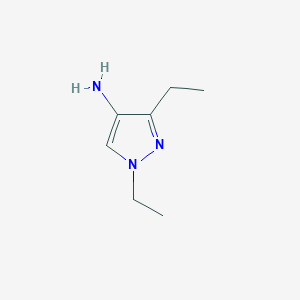
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
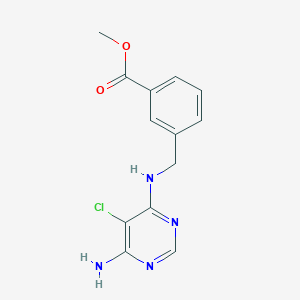
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)

